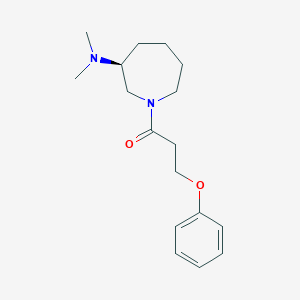

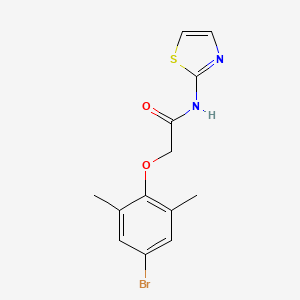

(3S)-N,N-dimethyl-1-(3-phenoxypropanoyl)azepan-3-amine

- Click on QUICK INQUIRY to receive a quote from our team of experts.

- With the quality product at a COMPETITIVE price, you can focus more on your research.

Description

(3S)-N,N-dimethyl-1-(3-phenoxypropanoyl)azepan-3-amine, also known as DPAA, is a chemical compound that has gained significant attention in the scientific community due to its potential applications in research. DPAA is a cyclic amine that has been synthesized using various methods and has shown promising results in various research areas.

Scientific Research Applications

Hexadentate N3O3 Amine Phenol Ligands for Group 13 Metal Ions

Liu et al. (1993) prepared and characterized several N3O3 amine phenols, derived from KBH4 reduction of Schiff bases, for their potential in coordinating with Group 13 metal ions, highlighting their significance in inorganic chemistry and potential applications in materials science and catalysis Liu et al., 1993.

Macrocyclic and Macroacyclic Compartmental Schiff Bases

Aguiari et al. (1992) synthesized and characterized hexadentate and decadentate compartmental Schiff bases, elucidating their interaction with metal ions. This research is pivotal for the development of novel coordination compounds with potential applications in catalysis, material science, and as ligands in various chemical reactions Aguiari et al., 1992.

Azepanium Ionic Liquids

Belhocine et al. (2011) synthesized a new family of room temperature ionic liquids starting from azepane, demonstrating the potential of using industrial by-products in creating environmentally friendly solvents with significant applications in green chemistry and electrochemistry Belhocine et al., 2011.

Synthesis of New 3-Phenoxypropan-2-ols with Various Heterocyclic Substituents

Mesropyan et al. (2005) synthesized compounds by condensation of 1,2-epoxy-3-phenoxypropane with various amines and thiols, contributing to organic synthesis and potentially influencing the development of pharmaceuticals and agrochemicals Mesropyan et al., 2005.

Iron‐catalyzed Hydrosilylation of Diacids in the Presence of Amines

Wei et al. (2020) developed a chemoselective strategy for building N‐substituted cyclic amines, which is crucial for synthesizing a wide range of bioactive molecules and natural products, showcasing the importance of such amines in medicinal chemistry and drug discovery Wei et al., 2020.

Biobased Amines: From Synthesis to Polymers; Present and Future

Froidevaux et al. (2016) reviewed the synthesis of biobased amines and their applications in creating biobased polymers, emphasizing the role of such amines in the development of sustainable materials and contributing to a greener chemical industry Froidevaux et al., 2016.

Properties

IUPAC Name |

1-[(3S)-3-(dimethylamino)azepan-1-yl]-3-phenoxypropan-1-one |

Source

|

|---|---|---|

| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C17H26N2O2/c1-18(2)15-8-6-7-12-19(14-15)17(20)11-13-21-16-9-4-3-5-10-16/h3-5,9-10,15H,6-8,11-14H2,1-2H3/t15-/m0/s1 |

Source

|

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

UENNRQWAVIZDER-HNNXBMFYSA-N |

Source

|

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CN(C)C1CCCCN(C1)C(=O)CCOC2=CC=CC=C2 |

Source

|

| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Isomeric SMILES |

CN(C)[C@H]1CCCCN(C1)C(=O)CCOC2=CC=CC=C2 |

Source

|

| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C17H26N2O2 |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

290.4 g/mol |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.

![(4aS*,7aR*)-1-[(4-methyl-1H-imidazol-5-yl)methyl]-4-pyrimidin-2-yloctahydrothieno[3,4-b]pyrazine 6,6-dioxide](/img/structure/B5579437.png)

![N,5-dimethyl-N-{[3-(2-thienyl)-1H-pyrazol-5-yl]methyl}pyrazolo[1,5-a]pyrimidin-7-amine](/img/structure/B5579440.png)

![N-{1-[4-(3-methyl-1-piperidinyl)phenyl]ethyl}-1-(methylsulfonyl)-3-piperidinecarboxamide](/img/structure/B5579466.png)

![11-(3-pyridinyl)-3-(2-thienyl)-2,3,4,5,10,11-hexahydro-1H-dibenzo[b,e][1,4]diazepin-1-one](/img/structure/B5579474.png)

![2-{1-[3-(2-pyridinyl)-1,2,4-oxadiazol-5-yl]ethyl}-1H-isoindole-1,3(2H)-dione](/img/structure/B5579475.png)

![N-[4-(diethylamino)phenyl]-4-nitrobenzamide](/img/structure/B5579484.png)

![N-cyclopentyl-3-({[(2-methyl-1,3-thiazol-4-yl)methyl]amino}sulfonyl)benzamide](/img/structure/B5579500.png)

![2,4,6-trichloro-N-[(diethylamino)carbonyl]nicotinamide](/img/structure/B5579527.png)